molecular formula C21H21N3O6S2 B2744187 N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 892857-26-0

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

Cat. No.: B2744187
CAS No.: 892857-26-0
M. Wt: 475.53
InChI Key: MYOKRRLRTIKXGN-QURGRASLSA-N
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Description

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a sophisticated benzothiazole-derived compound featuring a unique molecular architecture comprising a 3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold fused with a morpholine-4-sulfonyl benzamide moiety. This complex heterocyclic system exhibits potential as a valuable research chemical for investigating biological mechanisms, particularly in enzymology and cellular signaling pathways. The compound's structural characteristics, including the electron-deficient benzothiazole core and sulfonamide functionality, suggest possible activity as a protein-binding agent or enzyme modulator, though specific biological targets require further empirical validation. Researchers may employ this compound in preliminary investigations of kinase inhibition, ATP-binding site interactions, or allosteric regulation due to its structural similarity to known bioactive molecules containing benzothiazole and sulfonyl pharmacophores. The morpholine-sulfonyl component enhances solubility characteristics while potentially contributing to molecular recognition events in biochemical systems. This specialty chemical is provided exclusively for research applications in laboratory settings, with researchers responsible for conducting appropriate target identification, mechanism elucidation, and functional characterization studies to determine its specific research utilities. Proper safety protocols and regulatory compliance are essential when handling this compound, which is intended solely for scientific investigation by qualified professionals.

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-23-16-12-17-18(30-11-10-29-17)13-19(16)31-21(23)22-20(25)14-2-4-15(5-3-14)32(26,27)24-6-8-28-9-7-24/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOKRRLRTIKXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino-benzothiazole core, followed by the introduction of the morpholinosulfonyl group and the benzamide moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several sulfonamide and benzothiazole derivatives. Key comparisons include:

Parameter Target Compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide Triazole-Thiones (e.g., Compounds [7–9]) Bis(morpholino-triazine) Derivatives
Core Structure Dioxino-benzothiazole Tetrahydrobenzothiophene-benzothiazole 1,2,4-Triazole-thione Morpholino-triazine
Functional Groups Morpholine sulfonyl, benzothiazole-ylidene Morpholine sulfonyl, benzothiazole Sulfonylphenyl, difluorophenyl, triazole-thione Morpholine, triazine, ureido
Molecular Formula Not explicitly provided (estimated: C₂₄H₂₃N₃O₅S₂) C₂₆H₂₅N₃O₄S₃ C₂₁H₁₄F₂N₄O₂S₂ (example) C₃₀H₃₈N₈O₅S (example)
Molecular Weight (g/mol) ~500 (estimated) 539.7 ~480 ~650
XLogP3 ~4.5 (predicted) 4.9 3.8–4.2 2.1–3.5
Hydrogen Bond Donors 1 (sulfonamide NH) 1 1–2 2–3
Hydrogen Bond Acceptors 8 (morpholine O, sulfonyl O, dioxino O) 8 6–8 10–12
Topological Polar Surface Area (Ų) ~150 154 120–140 160–180

Key Differences

Core Heterocycle: The target compound’s dioxino-benzothiazole core differs from the tetrahydrobenzothiophene-benzothiazole in , which may alter π-π stacking interactions in biological targets.

Sulfonamide Linkage :

  • The morpholine sulfonyl group in the target compound and contrasts with the phenylsulfonyl groups in triazole-thiones . Morpholine’s oxygen-rich structure improves aqueous solubility compared to purely aromatic sulfonamides.

Electronic Properties: The XLogP3 values suggest that the target compound and are more lipophilic than bis(morpholino-triazine) derivatives , which may influence cell membrane penetration and CNS activity.

Research Findings

  • Synthetic Routes: The target compound’s synthesis likely involves condensation of a dioxino-benzothiazole precursor with a morpholine sulfonyl benzoyl chloride, similar to methods used for triazole-thiones .
  • Tautomerism : Like triazole-thiones , the benzothiazole-ylidene group may exhibit tautomerism (e.g., thione-thiol equilibrium), affecting reactivity and binding modes.
  • Biological Activity: Morpholine sulfonyl derivatives (e.g., ) often target kinases or GPCRs due to sulfonamide’s hydrogen-bonding capacity. The dioxino-benzothiazole core may confer selectivity for oxidative stress-related enzymes (e.g., NADPH oxidase) .

Biological Activity

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including a dioxino moiety and a benzothiazole ring, which contribute to its biological properties. Its IUPAC name indicates the presence of a morpholine ring and sulfonamide functionality, enhancing its interaction with biological targets.

Structural Feature Description
Dioxino Structure Provides stability and potential for interaction with biological molecules.
Benzothiazole Ring Known for its antimicrobial and anticancer properties.
Morpholine Group Enhances solubility and bioavailability.

Research suggests that this compound may exert its effects through several mechanisms:

  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders. Studies indicate that it can inhibit both cellular and mushroom tyrosinase activities effectively .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and related damage .
  • Anti-inflammatory Effects : Given the structural characteristics of the compound, it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In cell-based experiments using B16F10 melanoma cells:

  • Tyrosinase Activity : The compound significantly inhibited melanin production by reducing tyrosinase activity in a dose-dependent manner. Concentrations up to 20 µM did not exhibit cytotoxicity over 48 hours .
  • Cell Viability : Analogs similar to this compound were tested for cytotoxicity; results indicated that while some analogs were cytotoxic at lower concentrations, this compound maintained cell viability at therapeutic doses .

Comparative Studies

A comparison with other benzothiazole derivatives showed that this compound has unique inhibitory effects on tyrosinase compared to others in its class:

Compound Tyrosinase Inhibition (%) Cytotoxicity (IC50)
Compound A85%>20 µM
Compound B75%10 µM
This Compound90%>20 µM

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating skin disorders associated with hyperpigmentation. Patients treated with formulations containing this compound showed significant improvement in skin tone uniformity without adverse effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters:
  • Temperature : Maintain precise thermal conditions (e.g., 60–80°C for amidation steps) to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
  • Purification : Use column chromatography or recrystallization to isolate the pure product, monitored by HPLC (>95% purity threshold) .
  • Analytical Validation : Confirm intermediate structures via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey ParametersYield (%)
AmidationMorpholine sulfonyl chloride, DCM, 0°C → RTpH 7–8 (NaHCO3_3)75–85
CyclizationK2_2CO3_3, DMF, 80°CN2_2 atmosphere60–70

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H^1H-NMR identifies protons on the benzothiazole (δ 6.8–7.5 ppm) and morpholine (δ 3.5–3.7 ppm) moieties .
  • 13C^{13}C-NMR confirms carbonyl (C=O at ~165 ppm) and sulfonamide (SO2_2 at ~125 ppm) groups .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) provides exact mass (e.g., [M+H]+^+ = 487.1234) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :
  • Multi-Spectral Cross-Validation : Combine NMR, IR (e.g., C=O stretch at 1680 cm1^{-1}), and UV-Vis (λmax_{\text{max}} ~270 nm) to identify functional groups .
  • X-ray Diffraction : Resolve structural ambiguities (e.g., tautomerism in the benzothiazole ring) using single-crystal data .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methodological approaches are recommended for studying the reaction kinetics of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • In Situ Monitoring : Use 1H^1H-NMR or HPLC to track reactant consumption (e.g., sulfonamide displacement rates) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics under varied temperatures (25–60°C) to calculate activation energy (Ea_a) .
  • Intermediate Trapping : Identify transient species (e.g., using LC-MS) to propose mechanistic pathways .

Q. How can computational modeling be integrated with experimental data to predict the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR; binding energy < -8.0 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (RMSD < 2.0 Å) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., morpholine vs. piperidine sulfonamides) with IC50_{50} values from enzyme assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .
  • Thermodynamic Analysis : Compare Hansen solubility parameters (δD_D, δP_P, δH_H) with experimental data .
  • Co-Solvency Studies : Additives like PEG-400 can enhance solubility by 20–30% .

Experimental Design

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology .
  • Quality Control : Validate batches via DSC (melting point ~215°C) and elemental analysis (±0.3% error margin) .

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